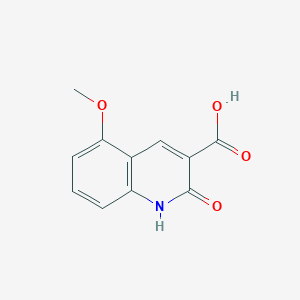
5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-oxo-1H-quinoline and suitable carboxylating agents.
Carboxylation Reaction: The carboxylation of 5-methoxy-2-oxo-1H-quinoline is carried out using reagents like carbon dioxide or carboxylating agents under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different quinoline derivatives with altered functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various substituents at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Research: The compound serves as a building block for the synthesis of various quinoline derivatives with potential therapeutic applications.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to:
Inhibit Enzymes: It can inhibit enzymes involved in cellular processes, such as tyrosine kinases and topoisomerases.
Induce Apoptosis: The compound can induce apoptosis in cancer cells by disrupting the cell cycle and triggering programmed cell death.
Interfere with DNA Replication: It can intercalate into DNA, causing interference with the replication process and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid: Similar in structure but with a methoxy group at the 8th position.
5-bromo-8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid: Contains a bromine atom at the 5th position and a methoxy group at the 8th position.
Uniqueness
5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5th position and carboxylic acid group at the 3rd position contribute to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-methoxy-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-9-4-2-3-8-6(9)5-7(11(14)15)10(13)12-8/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
RDKGJZGTWBSENL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13028414.png)




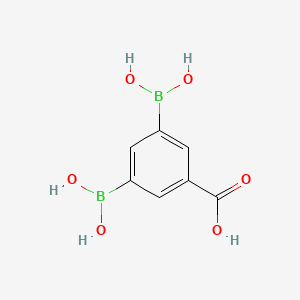
![1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13028470.png)
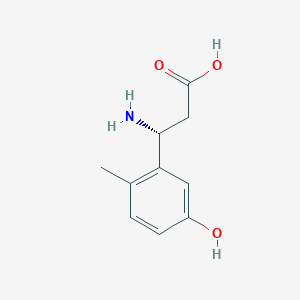
![5-Chlorothieno[3,2-b]pyridin-7-ol](/img/structure/B13028488.png)
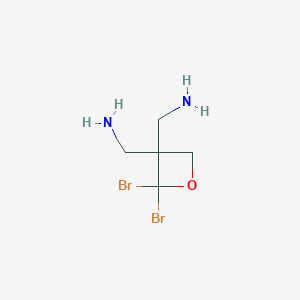
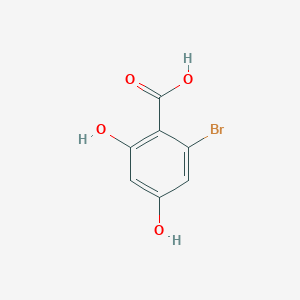
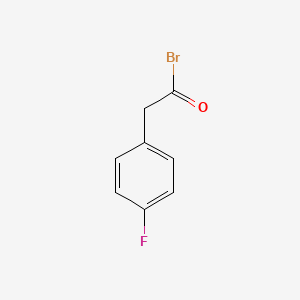

![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
